4-Aminophenyl beta-D-xylopyranoside
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Overview
Description
4-Aminophenyl beta-D-xylopyranoside is a glycoside compound that consists of a 4-aminophenyl group attached to a beta-D-xylopyranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl beta-D-xylopyranoside typically involves the glycosylation of 4-aminophenol with a suitable xylopyranosyl donor. One common method is the use of glycosyl halides or glycosyl trichloroacetimidates as donors in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation processes, which offer higher specificity and milder reaction conditions compared to chemical synthesis. Enzymes such as glycosyltransferases can be employed to catalyze the transfer of the xylopyranosyl group to the 4-aminophenyl acceptor .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl beta-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Aminophenyl beta-D-xylopyranoside has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a substrate in enzymatic studies.
Biology: The compound is used in studies of glycosylation processes and enzyme-substrate interactions.
Industry: The compound can be used in the production of surfactants and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Aminophenyl beta-D-xylopyranoside involves its interaction with specific enzymes or receptors. For example, as a glycoside, it can be hydrolyzed by glycosidases to release the aglycone and sugar moieties. This hydrolysis can modulate various biological processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl beta-D-xylopyranoside: Similar structure but with a nitro group instead of an amino group.
4-Methoxyphenyl beta-D-xylopyranoside: Contains a methoxy group instead of an amino group.
4-Hydroxyphenyl beta-D-xylopyranoside: Contains a hydroxyl group instead of an amino group.
Uniqueness
4-Aminophenyl beta-D-xylopyranoside is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where the amino functionality is required .
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-(4-aminophenoxy)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c12-6-1-3-7(4-2-6)17-11-10(15)9(14)8(13)5-16-11/h1-4,8-11,13-15H,5,12H2/t8-,9+,10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFWYFWIDORFSN-YTWAJWBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=C(C=C2)N)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)N)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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